2'-Fluoro-5'-O-dmt-2'-deoxyuridine-3'-CE-phosphoramidite
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Overview
Description
2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite is a synthetic nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by the presence of a fluorine atom at the 2’ position and a dimethoxytrityl (DMT) protecting group at the 5’ position. It is commonly used in the synthesis of modified oligonucleotides for various applications in research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite involves multiple steps. The starting material, 2’-deoxyuridine, undergoes fluorination at the 2’ position. This is followed by the protection of the 5’ hydroxyl group with a dimethoxytrityl (DMT) group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include modified oligonucleotides with specific functional groups, which can be used for further applications in research and industry .
Scientific Research Applications
2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders.
Industry: Applied in the production of diagnostic probes and biosensors
Mechanism of Action
The mechanism of action of 2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The fluorine atom at the 2’ position enhances the stability of the oligonucleotide by increasing resistance to enzymatic degradation. The DMT group serves as a protecting group during synthesis, which is removed under acidic conditions to expose the hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2’-Fluoro-5’-O-dmt-2’-deoxycytidine-3’-CE-phosphoramidite
- 2’-Fluoro-5’-O-dmt-2’-deoxyadenosine-3’-CE-phosphoramidite
- 2’-Fluoro-5’-O-dmt-2’-deoxyguanosine-3’-CE-phosphoramidite
Uniqueness
Compared to similar compounds, 2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite is unique due to its specific modifications, which provide enhanced stability and specificity in oligonucleotide synthesis. The presence of the fluorine atom at the 2’ position and the DMT protecting group at the 5’ position make it particularly useful for applications requiring high stability and precision .
Properties
Molecular Formula |
C33H34FN4O8P |
---|---|
Molecular Weight |
664.6 g/mol |
IUPAC Name |
3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C33H34FN4O8P/c1-41-25-13-9-23(10-14-25)33(22-7-4-3-5-8-22,24-11-15-26(42-2)16-12-24)43-21-27-30(46-47(36)44-20-6-18-35)29(34)31(45-27)38-19-17-28(39)37-32(38)40/h3-5,7-17,19,27,29-31H,6,20-21,36H2,1-2H3,(H,37,39,40)/t27-,29-,30-,31-,47?/m1/s1 |
InChI Key |
UDUKYJFEVBFFCY-LWVKHKLUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)OP(N)OCCC#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)OP(N)OCCC#N |
Origin of Product |
United States |
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